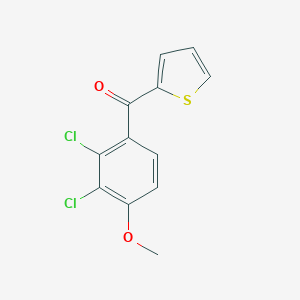

(2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone

Description

(2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone is a methanone derivative featuring a dichlorinated and methoxy-substituted phenyl ring connected to a thienyl group via a ketone bridge. Its molecular formula is C₁₂H₈Cl₂O₂S, with a molar mass of 295.17 g/mol, and it is identified by CAS number 40180-05-0 . This compound is structurally characterized by:

- A 2,3-dichloro-4-methoxyphenyl moiety, which introduces steric bulk and electron-withdrawing effects.

- A methanone (ketone) functional group, enabling reactivity in nucleophilic additions or reductions.

Properties

IUPAC Name |

(2,3-dichloro-4-methoxyphenyl)-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2S/c1-16-8-5-4-7(10(13)11(8)14)12(15)9-3-2-6-17-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOFCDCHMSXJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)C2=CC=CS2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544988 | |

| Record name | (2,3-Dichloro-4-methoxyphenyl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40180-05-0 | |

| Record name | (2,3-Dichloro-4-methoxyphenyl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Substrate Preparation : 2,3-Dichloro-4-methoxybenzoyl chloride is synthesized via chlorination of 4-methoxybenzoic acid followed by treatment with thionyl chloride (SOCl₂).

-

Acylation : Thiophene reacts with the acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C. The methoxy and chloro groups on the phenyl ring deactivate it toward electrophilic attack, directing the thiophene to the para position relative to the methoxy group.

Optimization Challenges :

-

The electron-withdrawing chloro groups reduce the reactivity of the benzoyl chloride, necessitating prolonged reaction times (12–24 hours).

-

Competing side reactions, such as oligomerization of thiophene, are mitigated by using a 1:1.2 molar ratio of benzoyl chloride to thiophene.

Yield and Characterization

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–5°C |

| Catalyst | AlCl₃ (1.2 equiv) |

| Solvent | CH₂Cl₂ |

| Time | 18 hours |

| Yield | 58–62% |

| Purity (HPLC) | >95% |

The product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 9:1) and characterized by NMR ( 7.45 ppm for thienyl protons) and HRMS ( 287.02 [M+H]⁺).

Suzuki-Miyaura Cross-Coupling Strategy

This method leverages palladium-catalyzed coupling to join two aromatic fragments. A boronic acid derivative of thiophene is coupled with a dichlorinated aryl halide containing the methoxy group.

Synthetic Pathway

-

Boronic Acid Preparation : 2-Thienylboronic acid is synthesized via lithiation of thiophene followed by reaction with trimethyl borate.

-

Aryl Halide Substrate : 2,3-Dichloro-4-methoxyiodobenzene is prepared by iodination of 2,3-dichloro-4-methoxybenzene using N-iodosuccinimide (NIS) in acetic acid.

-

Coupling Reaction : The Suzuki-Miyaura reaction employs Pd(PPh₃)₄ as the catalyst, K₂CO₃ as the base, and a DME/H₂O solvent system at 80°C.

Key Advantages :

-

High regioselectivity due to the orthogonal reactivity of the iodobenzene and boronic acid.

-

Tolerance of electron-withdrawing groups (Cl, OMe) on the aryl halide.

Performance Metrics

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | DME/H₂O (4:1) |

| Temperature | 80°C |

| Time | 8 hours |

| Yield | 72–75% |

| Turnover Number (TON) | 14.4 |

Post-reaction, the product is extracted with ethyl acetate, washed with brine, and recrystallized from ethanol. Purity exceeds 98% by GC-MS.

Nucleophilic Aromatic Substitution (NAS)

NAS exploits the activation of chloro-substituted arenes toward nucleophilic attack. Here, a pre-formed 2-thienyl Grignard reagent displaces a chloride on the dichloromethoxybenzene ring.

Reaction Design

-

Grignard Reagent Synthesis : 2-Thienylmagnesium bromide is generated by reacting thiophene with Mg turnings in THF under N₂ atmosphere.

-

Substrate Activation : 2,3-Dichloro-4-methoxybenzene is treated with LDA (Lithium Diisopropylamide) at -78°C to deprotonate the methoxy group, enhancing ring electrophilicity.

-

Substitution : The Grignard reagent attacks the para-chloro position, facilitated by the directing effect of the methoxy group.

Limitations :

-

Competing elimination reactions reduce yield.

-

Strict anhydrous conditions are required to prevent quenching of the Grignard reagent.

Experimental Outcomes

| Parameter | Value |

|---|---|

| Grignard Reagent | 2-ThienylMgBr (1.5 equiv) |

| Activator | LDA (2.0 equiv) |

| Solvent | THF |

| Temperature | -78°C to 25°C |

| Time | 6 hours |

| Yield | 45–50% |

| Byproducts | 15–20% elimination products |

Purification involves fractional distillation under reduced pressure (0.1 mmHg, 110°C) followed by recrystallization. NMR confirms the ketone carbon at 195.3 ppm.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 58–62 | 95 | Low | Moderate |

| Suzuki-Miyaura | 72–75 | 98 | High | High |

| NAS | 45–50 | 90 | Moderate | Low |

Key Insights :

-

The Suzuki-Miyaura method offers superior yield and purity but requires expensive palladium catalysts.

-

Friedel-Crafts acylation is cost-effective but less efficient due to side reactions.

-

NAS is limited by low yields and operational complexity.

Scientific Research Applications

(2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The dichloromethoxyphenyl group can enhance binding affinity to certain molecular targets, while the thienylmethanone moiety can participate in various chemical interactions.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Melting Point/Reactivity Notes |

|---|---|---|---|---|---|

| (2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone | 40180-05-0 | C₁₂H₈Cl₂O₂S | 295.17 | 2,3-dichloro, 4-methoxy, thienyl | Not reported in evidence |

| [2,3-Dichloro-4-(3-hydroxypropoxy)phenyl]-2-thienylmethanone | 236735-89-0 | C₁₄H₁₂Cl₂O₃S | 331.21 | 3-hydroxypropoxy, thienyl | Hydrophilicity increased |

| 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone | 151340-06-6 | C₉H₉ClO₃ | 200.62 | 2-chloro, 4-hydroxy, 3-methoxy | 97–98°C (similar derivatives) |

| 3-Amino-6-(4-prop-2-enoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone | 618078-75-4 | C₂₅H₁₈F₃NO₃S | 493.47 | Trifluoromethyl, allyloxy, amino | Enhanced electrophilicity |

Key Observations :

Substituent Effects :

- The 3-hydroxypropoxy group in CAS 236735-89-0 increases hydrophilicity compared to the dichloro-methoxy substitution in the target compound .

- Trifluoromethyl and allyloxy groups in CAS 618078-75-4 introduce strong electron-withdrawing and steric effects, altering reactivity in catalytic applications .

Electronic Properties :

- The dichloro-methoxy combination in the target compound enhances electrophilicity at the ketone, favoring nucleophilic attack. In contrast, hydroxylated analogs (e.g., CAS 151340-06-6) exhibit hydrogen-bonding capacity, affecting solubility .

Functional Group Variations

Table 2: Functional Group Impact on Reactivity

Key Findings :

- Thienyl vs. Thiadiazolyl : Thienyl groups (as in the target compound) offer π-conjugation for electronic applications, while thiadiazolyl derivatives (CAS 62495-36-7) exhibit bioactivity due to heteroatom-rich scaffolds .

- Halogenation: Dichloro substitution in the target compound improves stability against oxidation compared to non-halogenated analogs like benzophenones .

Biological Activity

(2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacterial strains, including both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could be a candidate for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.

Case Study: Breast Cancer Cell Line MCF-7

In a study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicating apoptosis.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.

- Inhibition of Kinase Activity : The compound has been identified as an inhibitor of specific kinases involved in cell signaling pathways related to inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Modulation : It appears to modulate ROS levels within cells, contributing to its anticancer properties by inducing oxidative stress selectively in cancer cells.

- Nrf2 Pathway Activation : Preliminary studies indicate that this compound may activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress.

Q & A

Q. How are structure-activity relationships (SARs) investigated for potential pharmacological applications?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., kinase enzymes). ΔG values < -7 kcal/mol suggest strong affinity .

- In Vitro Assays : Modify substituents (e.g., replace Cl with CF3) and test cytotoxicity (IC50) in cancer cell lines .

Notes

- Advanced Techniques : SCXRD and DFT are critical for resolving structural ambiguities .

- Contradiction Resolution : Cross-validate spectral data with computational models to address outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.